molecular formula C16H15FO2 B017846 Flurbiprofen methyl ester CAS No. 66202-86-6

Flurbiprofen methyl ester

Cat. No. B017846
Key on ui cas rn: 66202-86-6
M. Wt: 258.29 g/mol
InChI Key: CPJBKHZROFMSQM-UHFFFAOYSA-N
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Patent
US04188491

Procedure details

The product of Example I (5 g.) was heated under reflux with methanol (50 ml.) and concentrated sulphuric acid (1 ml.) for 4 hours. The product was poured into water, extracted with ether, the ether extracts dried and evaporated to give methyl 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionate, m.p. 59°-61° C. This ester (1 g.) was dissolved in thionyl chloride (5 ml.) and heated on a water bath at 50° C. for two hours. Thionyl chloride was removed and the product was applied to preparative thin layer chromatography plates, eluted with an ether/petroleum (b.p. 62°-68° C.) mixture (5%:95%) and methyl 2-chloro-2-(2-fluoro-4-biphenylyl)propionate recovered. This was dissolved in ethyl acetate (5 ml.) and hydrogenated at room temperature using a 10% palladium/charcoal catalyst (73 mg.) for 16 hours. The solution was filtered and evaporated to give methyl 2-(2-fluoro-4-biphenylyl)propionate, whose structure was confirmed by n.m.r. This was hydrolysed by heating under reflux with aqueous ethanolic potassium hydroxide. The solution was acidified, extracted with ether and then aqueous potassium carbonate (10%) and this extract acidified and the precipitate collected to give 2-(2-fluoro-4-biphenylyl)propionic acid (m.p.t. 105°-106° C.).
Name
ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8](O)([CH3:13])[C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>S(Cl)(Cl)=O>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:13])[C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:4][C:3]=1[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
ester
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)(C)O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thionyl chloride was removed
WASH
Type
WASH
Details
eluted with an ether/petroleum (b.p. 62°-68° C.) mixture (5%:95%) and methyl 2-chloro-2-(2-fluoro-4-biphenylyl)propionate
CUSTOM
Type
CUSTOM
Details
recovered
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in ethyl acetate (5 ml.) and hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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